4-(4-Nitrobutyl)phenol
Description
4-(4-Nitrobutyl)phenol (IUPAC name: 4-(4-nitrobutyl)phenol) is a phenolic derivative featuring a nitro group (-NO₂) attached to the terminal carbon of a butyl chain, which is itself bonded to the para position of a phenol ring. The nitro group enhances acidity and polarizability, while the butyl chain may contribute to hydrophobic interactions. Such a combination could make it relevant in materials science, catalysis, or organic synthesis. However, its synthesis, stability, and applications remain speculative without direct studies.
Properties
CAS No. |
108185-82-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-(4-nitrobutyl)phenol |
InChI |
InChI=1S/C10H13NO3/c12-10-6-4-9(5-7-10)3-1-2-8-11(13)14/h4-7,12H,1-3,8H2 |
InChI Key |
KJIGYHIPZIWEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Nitrobutyl)phenol can be synthesized through several methods. One common approach involves the nitration of phenol using nitric acid in the presence of sulfuric acid. This reaction typically yields a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated through distillation . The nitrobutyl chain can then be introduced through alkylation reactions using appropriate alkylating agents .
Industrial Production Methods: On an industrial scale, the production of 4-(4-Nitrobutyl)phenol often involves the continuous nitration of phenol followed by alkylation. The process is optimized to ensure high yields and purity of the final product. Advanced separation techniques, such as crystallization and recrystallization, are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrobutyl)phenol undergoes various chemical reactions, including:
Reduction: The phenol group can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium dithionite, hydrogen gas
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Reduction: 4-Aminobutylphenol
Oxidation: Quinones
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
4-(4-Nitrobutyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Nitrobutyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally related phenolic derivatives from the evidence, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Electronic Comparisons
Key Findings
Acidity and Reactivity: Nitro-substituted phenols (e.g., 4-nitrophenol ) exhibit significantly higher acidity than alkyl-substituted analogs (e.g., 4-butylphenol ) due to the electron-withdrawing nitro group stabilizing the deprotonated form. 4-(4-Nitrobutyl)phenol is expected to follow this trend, though steric effects from the butyl chain may slightly reduce acidity compared to para-nitrophenol.
Nonlinear Optical (NLO) Properties: Compounds with extended π-conjugation (e.g., 4-(4,5-diphenylimidazolyl)phenol) show strong third-order NLO responses, including high hyperpolarizability (γ = 2.26 × 10⁻⁶ esu) and self-focusing behavior (negative n₂) . The nitro group in 4-(4-Nitrobutyl)phenol may enhance hyperpolarizability via charge transfer, but the lack of π-conjugation in the butyl chain could limit its NLO performance compared to imidazole derivatives.
Thermal Stability: Melting points for nitro-substituted phenols vary widely. For example, 4-(4,5-diphenylimidazolyl)phenol melts at 278°C , while 4-tert-butyl-2-nitro phenol (a branched analog) likely has lower thermal stability due to steric hindrance .
Applications: Nitro Derivatives: Used in explosives (e.g., 4-nitrophenol ) and optical materials. Alkylphenols: Industrial applications include surfactants (4-butylphenol ) and polymer additives. Hybrid Structures: Compounds like 4-(4-chlorobutyl)phenol serve as intermediates in organic synthesis.
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
